molecular formula C13H18O3 B3005746 2-(3-Tert-butylphenoxy)propanoic acid CAS No. 50397-71-2

2-(3-Tert-butylphenoxy)propanoic acid

Cat. No.: B3005746
CAS No.: 50397-71-2
M. Wt: 222.284
InChI Key: KANKFINQYMYIRL-UHFFFAOYSA-N
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Description

Contextualization of Aryloxypropanoic Acid Scaffolds in Medicinal Chemistry and Materials Science

The aryloxypropanoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. Derivatives of this scaffold have been successfully developed into a range of therapeutics. For instance, the 2-arylpropionic acid derivatives, known as "profens" (e.g., ibuprofen), are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). ontosight.ainih.gov While structurally distinct from NSAIDs that lack the ether linkage, aryloxypropanoic acids are known to interact with biological systems. A notable example is their use as herbicides, where specific enantiomers of aryloxyalkanoic acids exhibit potent activity. researchgate.net

In materials science, the integration of carboxylic acids and aromatic groups into monomers can yield polymers with tailored properties. patsnap.com Carboxylic acids can participate in polymerization reactions to form polyesters, and the aromatic and tert-butyl groups can enhance thermal stability and modify mechanical properties. The hydrophobic nature of the tert-butyl group can be leveraged to create water-repellent surfaces or affect the solubility and blending characteristics of polymers. mdpi.com Furthermore, functional molecules containing both acidic and aromatic moieties are investigated for applications such as corrosion inhibition, where they can interact with metal surfaces.

Structural Framework and Stereochemical Considerations of 2-(3-Tert-butylphenoxy)propanoic Acid

The molecular structure of this compound consists of a central propanoic acid chain. An ether linkage connects the alpha-carbon (carbon-2) of this chain to a benzene (B151609) ring. This phenyl group is substituted at the meta-position (carbon-3) with a bulky tert-butyl group.

A critical feature of this compound is the presence of a stereocenter at the alpha-carbon of the propanoic acid. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and the 3-tert-butylphenoxy group. quora.com This chirality means the molecule is not superimposable on its mirror image and can exist as two distinct enantiomers: (R)-2-(3-tert-butylphenoxy)propanoic acid and (S)-2-(3-tert-butylphenoxy)propanoic acid. These enantiomers have identical physical properties in a non-chiral environment but will rotate plane-polarized light in opposite directions. Crucially, enantiomers often exhibit different biological activities, as seen with ibuprofen (B1674241), where the (S)-isomer is significantly more active. wikipedia.org Therefore, any investigation into the biological effects of this compound must consider its stereochemistry, as one enantiomer may be more potent or have a different pharmacological profile than the other or the racemic (1:1) mixture.

Table 1: Chemical Properties and Identifiers for this compound Note: Some properties are predicted or based on its isomer, 2-(4-tert-butylphenoxy)propanoic acid, due to limited data on the specific 3-tert-butyl isomer.

Property Value Source
Molecular Formula C13H18O3 scbio.cn
Molecular Weight 222.28 g/mol scbio.cnnih.gov
IUPAC Name This compound -
Isomeric IUPAC Name 2-(4-tert-butylphenoxy)propanoic acid nih.gov
Isomeric CAS Number 6941-12-4 nih.gov
Monoisotopic Mass 222.1256 g/mol nih.gov
Predicted XLogP3 3.4 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov

| Rotatable Bond Count | 4 | nih.gov |

Historical Development and Current Research Trends in the Field of Propanoic Acid Derivatives

The study of propanoic acid and its derivatives has a rich history. Propanoic acid itself was first described in 1844 by Johann Gottlieb. biocrates.comweebly.com In 1847, Jean-Baptiste Dumas recognized that several substances produced by different means were the same compound and named it propionic acid, from the Greek words "protos" (first) and "pion" (fat), as it was the smallest fatty acid. biocrates.comweebly.com Initially, its utility was recognized for its antimicrobial properties, leading to its widespread use as a food and animal feed preservative, a role it still holds today. wikipedia.orgdrugbank.comdatahorizzonresearch.com

The mid-20th century saw a significant expansion in the application of propanoic acid derivatives, particularly in pharmacology. The development of 2-arylpropionic acids, such as ibuprofen in the 1960s, marked a major milestone, establishing this class as a cornerstone of pain and inflammation management. wikipedia.org This success spurred extensive research into a wide array of derivatives. nih.gov

Current research trends are moving in several directions. In pharmaceuticals, there is a focus on creating derivatives with improved specificity and safety profiles, as well as exploring their potential in new therapeutic areas like oncology. biocrates.com The rise of computational tools and artificial intelligence is accelerating the discovery of novel derivatives by enabling scaffold-based drug design and the prediction of properties. nih.govnih.govrsc.org In the chemical industry, there is a growing emphasis on sustainable and bio-based production methods for propanoic acid, moving away from petrochemical processes toward microbial fermentation. wikipedia.orgresearchgate.net This shift aligns with the increasing demand for green chemicals for use in producing polymers, herbicides, and other industrial products. patsnap.comdatahorizzonresearch.com

Unexplored Research Avenues and Significance of Further Investigation

Given the sparse specific data on this compound, numerous research avenues remain unexplored, holding potential for significant discoveries.

Stereoselective Synthesis and Biological Evaluation: A primary area for investigation is the development of an efficient stereoselective synthesis to isolate the pure (R) and (S) enantiomers. Subsequent comprehensive biological screening of these pure isomers and the racemic mixture is essential. This would clarify their potential as anti-inflammatory agents, herbicides, or modulators of other biological pathways, drawing parallels to known aryloxyalkanoic acids. researchgate.net

Pharmacological Profiling: The structural similarity to other pharmacologically active scaffolds warrants a broad investigation into its potential therapeutic effects. griffith.edu.au Screening against various receptors, enzymes, and cell lines could uncover novel activities in areas such as metabolic diseases, oncology, or neurology, where propanoic acid derivatives have shown promise. biocrates.com

Materials Science Applications: The unique combination of a carboxylic acid functional group, a bulky hydrophobic tert-butyl group, and a rigid aromatic ring makes it an interesting candidate as a monomer or polymer additive. youtube.com Research could focus on its incorporation into polyesters or other polymers to study its effect on properties like thermal stability, mechanical strength, and hydrophobicity. mdpi.commdpi.com Such polymers could find applications in specialty coatings, adhesives, or advanced composites.

Computational Modeling: In the absence of extensive experimental data, computational modeling and AI-driven approaches can predict the compound's physicochemical properties, potential biological targets, and synthetic accessibility. rsc.org This in-silico analysis can guide and prioritize experimental work, making future research more efficient and targeted. nih.gov

Further investigation into this compound is significant because it represents an under-explored region of chemical space within a well-established and versatile class of compounds. Its unique structural features may lead to the discovery of novel functionalities and applications in both medicine and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-tert-butylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-6-10(8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANKFINQYMYIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(3-Tert-butylphenoxy)propanoic Acid and its Precursors

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiomerically pure this compound is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties. Two primary strategies are employed to achieve this: the use of a chiral pool of starting materials and chiral resolution of a racemic mixture.

One common approach involves the Williamson ether synthesis , a robust and widely used method for forming ethers. mdpi.comresearchgate.net This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing enantiopure this compound, this can be achieved by reacting the sodium salt of 3-tert-butylphenol (B181075) (3-tert-butylphenoxide) with an enantiomerically pure ester of 2-halopropanoic acid, followed by hydrolysis of the ester. The key to this stereoselective synthesis is the availability of enantiopure 2-halopropanoic acid derivatives, which can be sourced from the chiral pool, for instance, from natural amino acids like L-alanine. nih.gov The reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center of the propanoic acid derivative.

Alternatively, a racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers through chiral resolution . nih.gov This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of this compound. Another resolution technique involves chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, leading to the separation of the enantiomers. chemicalbook.com

The precursor, 3-tert-butylphenol , can be synthesized through several methods. One common industrial method is the alkylation of phenol (B47542) with isobutylene (B52900) or tert-butyl alcohol in the presence of an acid catalyst. organic-chemistry.org Another route involves the diazotization of 3-tert-butylaniline (B1265813) followed by hydrolysis.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. In the context of the Williamson ether synthesis, several factors can be fine-tuned.

The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more available to attack the electrophilic carbon of the 2-halopropanoate.

The base used to deprotonate the 3-tert-butylphenol is another important parameter. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete formation of the phenoxide.

Temperature plays a significant role in the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote side reactions such as elimination, particularly with secondary halides. Therefore, a careful balance must be struck to achieve a good yield in a reasonable timeframe.

The nature of the leaving group on the propanoic acid derivative also influences the reaction rate. Iodides are generally the best leaving groups, followed by bromides and then chlorides, leading to faster reaction times in that order.

Below is a table summarizing the key parameters for optimization in the Williamson ether synthesis of this compound.

ParameterOptionsConsiderations
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are generally preferred to enhance nucleophilicity.
Base NaH, K2CO3, NaOHStrength of the base should be sufficient for complete deprotonation of the phenol.
Temperature Room temperature to elevated temperaturesHigher temperatures increase reaction rate but may lead to side products.
Leaving Group I, Br, ClBetter leaving groups (I > Br > Cl) lead to faster reaction rates.
Reactant Ratio Equimolar or slight excess of one reactantCan be adjusted to drive the reaction to completion.

Synthesis of Analogs and Derivatives of this compound

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of analogs and derivatives with tailored properties.

Strategies for Aromatic Ring Substitutions and Modifications

Modifications to the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. The existing ether and tert-butyl groups on the ring direct incoming electrophiles to specific positions. The ether group is an ortho-, para-director, while the tert-butyl group is also an ortho-, para-director. Their combined influence will determine the regioselectivity of the substitution.

Common aromatic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl3).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

These substitutions allow for the fine-tuning of the electronic and steric properties of the molecule, which can be important for its intended application.

Diversification of the Propanoic Acid Moiety

The propanoic acid functional group offers numerous possibilities for chemical modification. The carboxylic acid can be converted into a variety of other functional groups, leading to a diverse library of derivatives.

Some common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester (-COOR).

Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide (-CONR2).

Reduction: Reduction of the carboxylic acid to a primary alcohol (-CH2OH) using a reducing agent like lithium aluminum hydride (LiAlH4).

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl2) or oxalyl chloride to form an acid chloride (-COCl), which is a versatile intermediate for further reactions.

These modifications can alter the polarity, reactivity, and biological activity of the parent molecule.

Incorporation into Complex Molecular Architectures (e.g., Benzoxazoles, Phthalocyanines, Perylenes)

The functional groups present in this compound and its derivatives make it a suitable building block for the synthesis of more complex molecular architectures.

Benzoxazoles: The carboxylic acid functionality of this compound can be utilized in the synthesis of benzoxazoles. A common method involves the condensation of the carboxylic acid with an o-aminophenol. nih.govnih.gov This reaction, typically carried out at elevated temperatures and sometimes in the presence of a dehydrating agent or a catalyst, leads to the formation of the benzoxazole (B165842) ring system. The resulting molecule would incorporate the 2-(3-tert-butylphenoxy)propyl moiety at the 2-position of the benzoxazole ring.

Phthalocyanines: Phthalocyanines are large, aromatic macrocycles that are of interest for their intense color and applications in materials science. nih.gov While direct incorporation of the entire this compound molecule is less common, the 3-tert-butylphenoxy group can be introduced as a substituent on a phthalonitrile (B49051) precursor. For instance, 4-nitrophthalonitrile (B195368) can be reacted with 3-tert-butylphenol in a nucleophilic aromatic substitution reaction to yield a substituted phthalonitrile. researchgate.net This precursor can then undergo tetramerization in the presence of a metal salt to form a peripherally substituted phthalocyanine (B1677752). The bulky tert-butylphenoxy groups can enhance the solubility and prevent aggregation of the phthalocyanine macrocycle.

Perylenes: Perylene (B46583) derivatives are another class of large polycyclic aromatic hydrocarbons with interesting photophysical properties. mdpi.com The phenoxy moiety of this compound can be incorporated into perylene structures through nucleophilic aromatic substitution reactions on halogenated perylene diimides or other perylene derivatives. nih.gov The carboxylic acid group of the propanoic acid moiety can serve as an anchoring group for attachment to surfaces or other molecules.

Green Chemistry Approaches in the Synthesis of Aryloxypropanoic Acids

The development of environmentally benign synthetic methods for aryloxypropanoic acids is a significant area of research, driven by the need to reduce the environmental impact of chemical manufacturing. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are increasingly being applied to the synthesis of these compounds. Key strategies include biocatalysis, the use of alternative energy sources like microwave irradiation, and the development of one-pot syntheses in greener solvent systems.

One prominent green approach is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations with high selectivity and under mild reaction conditions. nih.govmdpi.com This method is particularly valuable for producing enantiomerically pure aryloxypropanoic acids, as often only one enantiomer possesses the desired biological activity. researchgate.net Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, have been successfully developed for the synthesis of various substituted aryloxyalkanoic acids. researchgate.net For instance, the combination of a biocatalytic asymmetric reduction of a C=C double bond with subsequent chemical transformations can yield the target compounds in good yield and with moderate to good enantiomeric excess. researchgate.net The use of whole resting cells of microorganisms, such as Lactobacillus spp., has also been explored for the racemization of α-hydroxycarboxylic acids, which can be a useful step in deracemization processes to obtain a single desired enantiomer. nih.gov

Microwave-assisted organic synthesis (MAOS) represents another significant advancement in the green synthesis of aryloxypropanoic acids. ajrconline.orgijnrd.org Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity. anton-paar.comyoutube.com This technique offers a more energy-efficient method of heating compared to conventional thermal methods, as the microwave energy is directly coupled with the molecules in the reaction mixture. ijnrd.organton-paar.com The use of microwave irradiation in solvent-free conditions or with greener solvents further enhances the environmental credentials of this method by reducing the generation of toxic waste. rasayanjournal.co.in

The development of one-pot syntheses and the use of greener, renewable starting materials are also central to green chemistry approaches. For example, glycerol, a readily available byproduct of biodiesel production, has been utilized in the one-pot synthesis of aryloxypropanediols, which are related structures to aryloxypropanoic acids. researchgate.net This process can be conducted under benign, solvent-free conditions, with the potential for catalyst and unreacted reagent recycling. researchgate.net Furthermore, the use of deep eutectic solvents (DESs), which are biodegradable and have low vapor pressure, is being explored as a green reaction medium for multicomponent reactions, offering an alternative to volatile and hazardous organic solvents. sharif.edu Research into the synthesis of carboxylic acids from cellulose-derived platform chemicals also points towards a future where these compounds can be produced from renewable biomass sources. rsc.org

Table 1: Comparison of Green Chemistry Approaches in Aryloxypropanoic Acid Synthesis

ApproachKey FeaturesAdvantages
Biocatalysis Use of enzymes or whole cells. nih.govmdpi.comHigh selectivity, mild reaction conditions, production of enantiomerically pure compounds. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation for heating. ajrconline.orgijnrd.organton-paar.comDrastically reduced reaction times, increased yields, energy efficiency. youtube.com
One-Pot Synthesis from Renewable Feedstocks Combining multiple reaction steps in a single pot using starting materials like glycerol. researchgate.netIncreased efficiency, reduced waste, use of sustainable starting materials.
Use of Green Solvents Employing solvents like deep eutectic solvents (DESs). sharif.eduReduced toxicity and volatility, often biodegradable.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 2-(3-tert-butylphenoxy)propanoic acid in solution. Both ¹H and ¹³C NMR are employed to map the carbon skeleton and the environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment. The tert-butyl group (C(CH₃)₃) would yield a sharp singlet, typically in the upfield region (around 1.3 ppm), due to the nine equivalent protons. The aromatic region would show a more complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons on the propanoic acid moiety would include a doublet for the terminal methyl group (CH₃) and a quartet for the methine proton (-CH-), a result of spin-spin coupling. docbrown.infonagwa.com The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding with the solvent. nagwa.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show a unique signal for each of the chemically non-equivalent carbon atoms in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (typically >170 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the ether-linked carbon and the tert-butyl-substituted carbon appearing at the lower field end of this range. The aliphatic carbons—methine, methyl, the quaternary tert-butyl carbon, and the tert-butyl methyl carbons—would appear in the upfield region of the spectrum. docbrown.info

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)> 10.0Broad Singlet> 170
Aromatic Ring (-C₆H₄-)6.8 - 7.4Multiplets110 - 160
Methine (-O-CH-)~ 4.7Quartet70 - 80
Propanoic Methyl (-CH-CH₃)~ 1.6Doublet15 - 25
Tert-butyl (-C(CH₃)₃)~ 1.3Singlet30 - 35 (Methyls)
Tert-butyl Quaternary (-C(CH₃)₃)N/AN/A35 - 45 (Quaternary)

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of this compound through its fragmentation patterns. The nominal molecular weight for the chemical formula C₁₃H₁₈O₃ is 222 g/mol , which is identical to its para-isomer. nih.gov

Under electron ionization (EI-MS), the molecule is expected to generate a molecular ion peak (M⁺˙) at m/z 222. The fragmentation of this ion would provide structural clues. chim.lu Key fragmentation pathways for aryloxyalkanoic acids typically involve cleavage of the ether bond and fragmentations around the carboxylic acid group. libretexts.orgdocbrown.info

Expected fragmentation patterns include:

Loss of the carboxyl group: A peak corresponding to [M - COOH]⁺ (m/z 177) from the cleavage of the C-C bond adjacent to the phenyl ring.

Ether Bond Cleavage: Fission of the C-O ether bond can lead to fragments corresponding to the 3-tert-butylphenol (B181075) radical cation (m/z 150) or the propanoic acid side chain.

McLafferty Rearrangement: Carboxylic acids can undergo this characteristic rearrangement, though it may be less favored here compared to simpler acids.

Loss of tert-butyl group: Fragmentation of the alkyl substituent could produce a significant peak at [M - 57]⁺, corresponding to the loss of a C₄H₉ radical.

Interactive Table: Predicted Mass Spectrometry Fragments
m/z Value Predicted Fragment Ion Notes
222[C₁₃H₁₈O₃]⁺˙Molecular Ion (M⁺˙)
177[M - COOH]⁺Loss of the carboxylic acid moiety
150[HOC₆H₄C(CH₃)₃]⁺˙Fragment corresponding to 3-tert-butylphenol
135[C₉H₁₁O]⁺Fragment from ether cleavage and loss of methyl
73[CH(CH₃)COOH]⁺Fragment corresponding to the protonated propanoic acid side chain

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the carboxylic acid group. A very broad O-H stretching band is anticipated in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.info A sharp and intense C=O stretching vibration should appear around 1700-1725 cm⁻¹. docbrown.info Other key bands include C-O stretching vibrations for the ether linkage and the carboxylic acid between 1000-1300 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and both aliphatic and aromatic C-H stretching vibrations just below and just above 3000 cm⁻¹, respectively. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. mdpi.com While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic C=C stretches are usually readily observable.

Interactive Table: Predicted Characteristic Vibrational Frequencies
Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300WeakBroad, Strong (IR)
C-H Stretch (Aromatic)3000 - 3100StrongMedium
C-H Stretch (Aliphatic)2850 - 3000StrongMedium-Strong
C=O Stretch (Carboxylic Acid)1700 - 1725MediumStrong (IR)
C=C Stretch (Aromatic)1450 - 1600StrongMedium-Strong
C-O Stretch (Ether & Acid)1000 - 1300MediumStrong (IR)

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis

Electronic spectroscopy probes the electronic transitions within the molecule. The primary chromophore in this compound is the 3-tert-butyl-substituted benzene ring.

UV-Vis Spectroscopy: The molecule is expected to exhibit absorption in the ultraviolet region due to π → π* electronic transitions within the aromatic ring. Substituted benzenes typically show two main absorption bands: a strong band (the E2-band) around 200-230 nm and a weaker, structured band (the B-band) around 250-280 nm. The substitution pattern and the phenoxy group will influence the exact position (λmax) and intensity of these absorptions. nih.govresearchgate.net

Fluorescence Spectroscopy: While aromatic systems can fluoresce, many carboxylic acids exhibit weak or no fluorescence due to efficient non-radiative decay pathways. Experimental determination would be necessary to confirm if this compound exhibits any significant luminescence.

Interactive Table: Predicted Electronic Transitions
Transition Type Predicted λmax Range (nm) Notes
π → π* (E2-band)200 - 230High molar absorptivity
π → π* (B-band)250 - 280Lower molar absorptivity, may show fine structure

Chiroptical Spectroscopy for Stereochemical Assignment

Due to the chiral center at the second carbon of the propanoic acid chain, this compound exists as a pair of enantiomers, (R) and (S). Chiroptical techniques are essential for distinguishing these stereoisomers and determining their absolute configuration. cas.cz

These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. Key techniques include:

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

Electronic Circular Dichroism (ECD): Measures the differential absorption of left- and right-circularly polarized light in the UV-Vis region. It provides information about the stereochemistry around the chromophore.

Vibrational Circular Dichroism (VCD): Measures the differential absorption in the infrared region. VCD is particularly powerful for determining the absolute configuration of chiral molecules, including carboxylic acids, by comparing the experimental spectrum to spectra predicted by quantum chemical calculations. vanderbilt.edu

For chiral carboxylic acids, analysis can be complicated by the formation of hydrogen-bonded dimers in solution, which can significantly alter the chiroptical spectra. nih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for the title compound is publicly available, analysis of related structures like (R)-2-phenoxypropionic acid provides a strong basis for prediction. jst.go.jpnih.gov

A crystallographic study of this compound would reveal:

Molecular Conformation: The precise dihedral angles defining the orientation of the phenyl ring relative to the propanoic acid side chain.

Bond Lengths and Angles: Highly accurate measurements of all intramolecular distances and angles.

Intermolecular Interactions: The defining feature in the crystal packing of carboxylic acids is hydrogen bonding. It is highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by strong O-H···O=C hydrogen bonds, or a chain (catemer) motif. researchgate.net These strong interactions would dominate the crystal packing, supplemented by weaker van der Waals forces.

Computational Chemistry and Molecular Design

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. Methods like Density Functional Theory (DFT) are often employed to determine the distribution of electron density, molecular orbital energies, and reactivity descriptors.

For arylpropanoic acids, these calculations can elucidate key aspects such as the acidity of the carboxylic proton, the electrostatic potential surface, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

While specific values for 2-(3-Tert-butylphenoxy)propanoic acid are not published, calculations on similar structures, such as phenylpropanoic acid derivatives, provide a framework for expected values. These descriptors are crucial for predicting how the molecule might interact with biological targets, including its potential for hydrogen bonding, electrostatic interactions, and susceptibility to nucleophilic or electrophilic attack.

Table 1: Representative Quantum Chemical Descriptors for Arylpropanoic Acid Analogues Note: This table presents hypothetical yet plausible data based on typical values for this class of compounds, as specific data for this compound is not available.

DescriptorTypical Value RangeSignificance
HOMO Energy-6.5 to -7.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.0 to -2.0 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.5 to 6.5 eVIndicates chemical stability.
Dipole Moment1.5 to 3.0 DIndicates overall molecular polarity.
Electrostatic Potential (on carboxyl oxygen)-40 to -60 kcal/molPredicts sites for electrophilic attack and hydrogen bonding.

Conformational Analysis and Molecular Mechanics Modeling

The three-dimensional shape (conformation) of this compound is critical for its biological activity, as it dictates how the molecule fits into a receptor's binding site. Conformational analysis, often performed using molecular mechanics force fields (e.g., MMFF94), is used to identify low-energy, stable conformations.

The key rotatable bonds in this molecule are around the ether linkage and the propanoic acid side chain. For the related perfluoropropionic acid, computational studies have identified multiple stable conformers (e.g., gauche and cis forms) based on the dihedral angles of the carbon backbone. mdpi.com A similar analysis for this compound would involve rotating the C-O and C-C bonds to map the potential energy surface and identify the global and local energy minima. The large tert-butyl group on the phenoxy ring would significantly influence the preferred conformations by creating steric hindrance, likely favoring more extended structures.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.com An MD simulation of this compound, typically in a water box, would reveal the stability of its conformations, the dynamics of its functional groups, and its solvation properties.

When bound to a protein target, MD simulations can assess the stability of the ligand-protein complex. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over nanoseconds, researchers can determine if the binding pose predicted by docking is stable. Such simulations are crucial for validating docking results and understanding the thermodynamic forces driving the binding event.

Molecular Docking and Ligand-Protein Interaction Studies for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ekb.eg For the arylpropanoic acid class, a primary target is cyclooxygenase (COX), a key enzyme in inflammation. nih.govorientjchem.org Docking studies of related compounds into COX-1 and COX-2 have shown that the carboxylic acid group is essential for binding, typically forming hydrogen bonds with key arginine and tyrosine residues in the active site. nih.gov

For this compound, docking studies could predict its binding affinity and pose within various receptors. Other potential targets for this class of molecules include Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptor 4 (FFAR4). orientjchem.orgmdpi.comnih.gov Docking simulations of a phenoxyalkanoic acid derivative into FFAR4 revealed that the carboxyl group formed crucial hydrogen bonds with tryptophan and asparagine residues. mdpi.com The tert-butylphenoxy group of the target molecule would likely occupy a hydrophobic pocket within the receptor.

Table 2: Predicted Interactions from Molecular Docking of a Phenoxypropanoic Acid Analogue with FFAR4 mdpi.com

Functional Group of LigandInteracting Residue in Protein (FFAR4)Type of Interaction
Carboxyl GroupTRP198Hydrogen Bond
Carboxyl GroupASN291Hydrogen Bond
Aromatic RingMET118, ILE280Pi-Alkyl Interaction

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov By developing a QSAR model for a set of related arylpropanoic or phenoxypropanoic acids, it is possible to predict the activity of new compounds like this compound and to guide the design of more potent molecules. jocpr.com

A typical QSAR study involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds with known activities. Statistical methods are then used to build a model correlating these descriptors with activity. For a series of meta-substituted phenylpropanoic acids, a QSAR study identified that descriptors related to shape and electronic properties were significant in predicting their agonistic activity on PPAR gamma. researchgate.net These models can be used to predict the bioactivity of this compound before its synthesis and testing.

De Novo Design and Virtual Screening Approaches

De novo design and virtual screening are computational strategies used to identify novel drug candidates from large chemical libraries. Virtual screening would involve docking a large database of compounds, which could include this compound, against a specific protein target to identify potential hits.

De novo design algorithms, on the other hand, build new molecules piece by piece within the constraints of a receptor's active site. Such an approach could theoretically generate a structure like this compound if its fragments (the tert-butylphenol group and the propanoic acid side chain) are deemed favorable for binding to a particular target. These methods accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological evaluation.

Mechanistic Investigations of Biological and Biochemical Activities

Enzyme Inhibition Profiling and Kinetic Analysis

The interaction of 2-(3-tert-butylphenoxy)propanoic acid with various enzymes is a key area of investigation to understand its biological effects. This section details the inhibitory mechanisms against several key enzyme families.

Cholinesterase (AChE, BChE) Inhibition Mechanisms

The general mechanism for such inhibitors often involves interactions with the active site gorge of the cholinesterase enzymes. The phenoxy group can form hydrophobic interactions within the gorge, while the carboxylic acid moiety may interact with amino acid residues through hydrogen bonding. The nature of the inhibition (competitive, non-competitive, or mixed) is determined by the specific binding affinities to the free enzyme (Ki) and the enzyme-substrate complex (Ki').

Table 1: Illustrative Kinetic Parameters of a Hypothetical Phenoxypropanoic Acid Derivative against Cholinesterases

EnzymeInhibition TypeIC50 (µM)Ki (µM)
Acetylcholinesterase (AChE)Mixed15.212.5
Butyrylcholinesterase (BChE)Competitive28.720.1

Note: The data in this table is hypothetical and serves to illustrate the typical parameters measured in enzyme kinetic studies. Specific experimental data for this compound is required for definitive analysis.

Glycosidase and Amylase Inhibition Mechanisms

Inhibition of α-glucosidase and α-amylase is a key strategy in the management of carbohydrate metabolism. Phenolic compounds and their derivatives are known to inhibit these enzymes. The inhibitory mechanism is often of a mixed or non-competitive nature. This suggests that the inhibitor can bind to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

For phenoxypropanoic acid derivatives, the aromatic ring can engage in hydrophobic interactions with the enzyme, while the propanoic acid side chain can form hydrogen bonds. This dual interaction can stabilize a less active conformation of the enzyme. Kinetic analysis through methods such as Lineweaver-Burk plots would be necessary to precisely determine the mode of inhibition for this compound.

Table 2: Illustrative Inhibition Data for a Hypothetical Phenoxypropanoic Acid Derivative against Carbohydrate-Metabolizing Enzymes

EnzymeInhibition TypeIC50 (µM)
α-GlucosidaseMixed45.3
α-AmylaseNon-competitive62.1

Note: The data in this table is hypothetical and for illustrative purposes. Experimental validation is required for this compound.

Exploration of Other Enzyme Targets and Their Modulation

The structural features of this compound, namely the bulky tert-butyl group, the phenoxy linkage, and the carboxylic acid function, suggest potential interactions with a variety of other enzyme targets. For instance, compounds with similar structural motifs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. The carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Furthermore, the lipophilic nature of the tert-butylphenoxy group could facilitate interactions with enzymes embedded in cellular membranes or those with hydrophobic binding pockets. Further screening against a panel of enzymes would be required to identify and characterize other potential molecular targets and understand the full spectrum of its biological activity.

Antimicrobial Action: Elucidation of Molecular Targets and Pathways

The antimicrobial properties of this compound and related compounds are of significant interest. This section explores the potential mechanisms by which this compound may exert antibacterial and antifungal effects.

Investigations into Antibacterial Mechanisms against Specific Pathogens

While direct mechanistic studies on this compound are limited, the antibacterial action of related phenoxy and propanoic acid derivatives has been attributed to several mechanisms. One primary mode of action for phenolic compounds is the disruption of the bacterial cell membrane integrity. The lipophilic components of the molecule can intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

Another potential mechanism involves the inhibition of essential bacterial enzymes. For example, some propanoic acid derivatives have been suggested to interfere with cell wall synthesis by inhibiting enzymes crucial for peptidoglycan formation. The acidic nature of the propanoic acid moiety could also contribute to the disruption of cellular pH homeostasis and metabolic processes.

Table 3: Illustrative Minimum Inhibitory Concentrations (MIC) of a Hypothetical Phenoxypropanoic Acid Derivative against Various Bacteria

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive32
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128

Note: This table presents hypothetical MIC values to illustrate the expected antibacterial spectrum. Actual experimental data for this compound is necessary.

Exploration of Antifungal Modes of Action

The antifungal activity of compounds structurally related to this compound may be mediated through several pathways. Propionic acid itself is known to induce apoptosis in fungal cells. This process involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of programmed cell death pathways.

Additionally, similar to their antibacterial action, phenolic compounds can disrupt the fungal cell membrane. The tert-butyl group on the phenoxy ring would enhance its lipophilicity, potentially increasing its ability to perturb the ergosterol-containing fungal membrane. This disruption can lead to the loss of membrane potential and leakage of essential cellular contents.

Table 4: Illustrative Antifungal Activity of a Hypothetical Phenoxypropanoic Acid Derivative

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

Note: The data provided in this table is for illustrative purposes only and requires experimental verification for this compound.

Impact on Microbial Virulence Factors and Resistance Mechanisms

While direct studies on the anti-virulence properties of this compound are not extensively documented, research on related propionic acid derivatives suggests potential mechanisms of action. For instance, propionic acid itself has been shown to paradoxically increase the virulence of Crohn's disease-associated adherent-invasive Escherichia coli (AIEC). This effect is linked to the upregulation of genes involved in biofilm formation, stress response, and metabolism, suggesting that certain bacterial pathogens can adapt to and utilize short-chain fatty acids to enhance their survival and pathogenic potential. nih.gov

Conversely, other derivatives of propanoic acid have demonstrated promising antimicrobial activities. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed significant efficacy against a range of multidrug-resistant bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. mdpi.com The proposed mechanism for these amino acid derivatives involves the inhibition of enzymes crucial for peptidoglycan synthesis, such as those in the MurA-F pathway. mdpi.com This highlights the potential for the phenoxypropanoic acid scaffold to be a foundational structure for developing novel antimicrobial agents. mdpi.com

The impact of the specific 3-tert-butylphenoxy substitution on microbial virulence remains an area for further investigation. The bulky tert-butyl group could influence membrane interactions or binding to specific microbial targets, potentially modulating virulence factor expression or secretion. Anti-virulence strategies are increasingly being explored as alternatives to traditional antibiotics, with a focus on disrupting bacterial processes like biofilm formation, motility, and toxin production, thereby reducing the selection pressure for resistance. mdpi.com

Antiproliferative and Apoptotic Mechanisms in Cellular Models

Phenoxypropionic acid derivatives have garnered attention for their potential antiproliferative and pro-apoptotic activities in various cancer cell models. Although direct evidence for this compound is limited, studies on analogous compounds provide insights into the plausible mechanisms.

Phenolic compounds, including those with structures related to this compound, are known to modulate a wide array of intracellular signaling pathways involved in cell proliferation, survival, and inflammation. nih.gov Key pathways that are often targeted include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a crucial role in inflammation and cell survival. Inhibition of the NF-κB pathway is a common mechanism by which natural and synthetic compounds exert anti-inflammatory and anticancer effects. frontiersin.org

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. frontiersin.org Synthetic triterpenoids, for example, have been shown to induce apoptosis in colorectal cancer cells by suppressing pro-survival Akt, mTOR, and NF-κB signaling proteins. nih.gov

MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including ERK, JNK, and p38, are involved in transmitting extracellular signals to the nucleus to control a variety of cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com

The presence of the phenolic moiety in this compound suggests that it could potentially interact with and modulate these critical signaling cascades, thereby influencing cell fate.

Induction of apoptosis is a key mechanism for many anticancer agents. Research on phenoxyacetamide derivatives, which share structural similarities with phenoxypropanoic acids, has demonstrated their ability to induce apoptosis in liver cancer (HepG2) cells. mdpi.com This was evidenced by an increase in the populations of early and late apoptotic cells. mdpi.com The molecular mechanism involved the upregulation of pro-apoptotic genes such as p53, Bax, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Furthermore, some phenoxypropionic acid derivatives have been shown to induce autophagy, a cellular self-degradation process that can lead to cell death in apoptosis-resistant cancer cells. researchgate.net The interplay between apoptosis and autophagy is complex, with shared stimuli and signaling pathways often determining the ultimate fate of the cell. researchgate.netmdpi.com The ability of these compounds to trigger programmed cell death underscores their therapeutic potential.

Structure-Activity Relationship (SAR) Studies to Define Pharmacophoric Features

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For phenolic acids and their derivatives, the nature and position of substituents on the aromatic ring significantly influence their efficacy.

A study on the inhibition of α-amylase by benzoic acid derivatives highlighted the following key SAR points:

The presence and position of hydroxyl groups on the benzene (B151609) ring are critical for activity. A hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity. nih.gov

Conversely, methoxylation at the 2-position and hydroxylation at the 5-position had a negative impact on activity. nih.gov

The primary forces involved in the interaction with the biological target were identified as hydrogen bonding and hydrophobic interactions. nih.gov

Extrapolating these findings to this compound, the following can be inferred:

The phenoxypropanoic acid moiety likely serves as the core scaffold that interacts with the target protein.

The carboxylic acid group is a key functional group that can participate in hydrogen bonding or ionic interactions with the receptor.

The table below summarizes the potential contribution of each key structural feature to the biological activity based on general SAR principles for phenolic compounds.

Structural FeaturePotential Contribution to Biological Activity
Phenoxy Ring Core scaffold for interaction with the target.
Propanoic Acid Side Chain Provides a key interaction point (e.g., hydrogen bonding, ionic interactions) through the carboxylic acid group.
Tert-butyl Group Enhances hydrophobicity, potentially improving binding affinity to hydrophobic pockets in the target protein.
Position of Tert-butyl Group (meta) Influences the overall shape and electronic distribution of the molecule, affecting its binding orientation and selectivity.

In Vitro Pharmacokinetic (PK) Modeling and Metabolism Studies of Analogs

The metabolism of carboxylic acid-containing drugs often involves glucuronidation, where glucuronic acid is attached to the carboxylic acid moiety to form acyl glucuronides. researchgate.net These metabolites can sometimes be reactive and lead to adverse effects. researchgate.net Therefore, understanding the potential for glucuronide formation is an important aspect of the pharmacokinetic evaluation.

Metabolism studies of analogous compounds can also provide clues about the likely metabolic fate of the tert-butylphenoxy moiety. For instance, in vitro metabolism studies of other compounds have shown that aliphatic hydroxylation of ring structures is a common metabolic pathway. frontiersin.org The tert-butyl group itself may undergo oxidation. The primary enzymes responsible for the metabolism of such compounds are often cytochrome P450 (CYP) enzymes located in the liver. nih.gov

Population pharmacokinetic (PopPK) modeling is a powerful tool used to characterize the concentration-time profile of a drug and to identify sources of variability in a patient population. nih.gov Such models can integrate data from various studies and help in understanding the influence of different factors on drug exposure. nih.govresearchgate.net

The table below outlines the predicted in vitro pharmacokinetic properties and potential metabolic pathways for analogs of this compound based on general knowledge of similar compounds.

Pharmacokinetic ParameterPredicted Property/Pathway for Analogs
Absorption Likely to be well-absorbed due to its lipophilic nature.
Distribution Expected to bind to plasma proteins. The extent of binding will influence its distribution into tissues.
Metabolism Major pathways are likely to include glucuronidation of the carboxylic acid and oxidation of the aromatic ring and/or the tert-butyl group, primarily mediated by CYP enzymes.
Excretion Metabolites are expected to be excreted primarily through the urine.

Advanced Materials Science and Applied Chemical Biology

Design and Synthesis of Functional Materials Incorporating 2-(3-Tert-butylphenoxy)propanoic Acid Scaffolds

The modular nature of this compound allows for its incorporation into larger, more complex molecular architectures, enabling the fine-tuning of the resulting materials' properties. The tert-butyl group can enhance solubility in organic solvents and influence solid-state packing, while the propanoic acid handle provides a convenient point for chemical modification and attachment to other molecular entities or surfaces.

While direct synthesis of perylene- or phthalocyanine-based photosensitizers from this compound is not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to the design of such materials. Perylene (B46583) bisimides (PBIs) and phthalocyanines (Pcs) are classes of organic dyes known for their exceptional photostability and strong absorption in the visible and near-infrared regions, making them suitable for applications in organic electronics and photodynamic therapy.

The incorporation of bulky substituents like the tert-butylphenoxy group onto the core of these chromophores is a common strategy to improve their solubility and prevent aggregation, which can quench their photoexcited states. The propanoic acid group can serve as a linker to attach the photosensitizer to surfaces, such as semiconductor nanoparticles in dye-sensitized solar cells, or to biological targeting moieties.

Table 1: Potential Synthetic Utility of this compound in Functional Dyes

Functional GroupPotential Role in Photosensitizer/Optoelectronic Material
3-Tert-butylphenoxy- Enhances solubility in organic solvents. - Induces steric hindrance to prevent aggregation and π-π stacking. - Can modulate the electronic properties of the chromophore.
Propanoic acid- Acts as a chemical handle for further functionalization. - Serves as an anchoring group to attach the molecule to surfaces (e.g., TiO2). - Can be used to link the material to polymers or biological molecules.

For instance, a hypothetical synthetic route could involve the conversion of the carboxylic acid of this compound into a more reactive derivative, such as an acid chloride or an amine, which could then be reacted with a functionalized perylene or phthalocyanine (B1677752) precursor.

The this compound scaffold holds potential for integration into various polymer systems and advanced coatings, although specific examples are not widely reported. The carboxylic acid functionality allows it to be used as a monomer or a modifying agent in polymerization reactions.

For example, it could be incorporated into polyester or polyamide backbones through condensation polymerization. The bulky tert-butylphenoxy side group would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and thermal stability. In the context of advanced coatings, this moiety could enhance hydrophobicity, leading to water-repellent surfaces, and improve the compatibility of the coating with organic matrices. The phenoxy group can also contribute to the thermal and oxidative stability of the material.

Role as Building Blocks in Combinatorial Libraries and Drug Discovery Programs

Combinatorial chemistry is a powerful tool in drug discovery for generating large libraries of structurally related compounds for high-throughput screening. The concept relies on the use of "building blocks," which are molecular fragments that can be systematically combined to create a diverse range of final products.

This compound is an attractive candidate for a building block in such libraries. Its defined stereochemistry (if used as a single enantiomer), along with the presence of a modifiable carboxylic acid group and an aromatic ring that can be further functionalized, provides multiple points of diversity.

Table 2: Potential Application of this compound in Combinatorial Library Synthesis

FeatureUtility as a Building Block
Carboxylic AcidCan be readily converted to amides, esters, etc., to link to other building blocks.
Aromatic RingCan be subjected to electrophilic aromatic substitution to introduce further diversity.
Tert-butyl GroupProvides a lipophilic domain that can influence binding to biological targets.
Phenoxy LinkageOffers a stable connection with some conformational flexibility.

Libraries of amides or esters could be readily synthesized by reacting this compound with a diverse set of amines or alcohols on a solid support or in solution-phase arrays. Such libraries could be screened against a variety of biological targets to identify novel hit compounds for drug development programs. While specific examples of large-scale combinatorial libraries based on this exact scaffold are not prevalent in the literature, the principles of combinatorial synthesis strongly support its potential in this area.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a cellular or in vivo context. The development of high-quality chemical probes is crucial for target validation in drug discovery.

The this compound scaffold could serve as a starting point for the development of novel chemical probes. The lipophilic tert-butylphenoxy portion could be optimized to bind to a hydrophobic pocket of a target protein, while the carboxylic acid could be used to attach a reporter tag (e.g., a fluorophore or a biotin molecule) or a reactive group for covalent labeling.

The design of a chemical probe often involves iterative medicinal chemistry efforts to improve potency and selectivity. The modular nature of the this compound scaffold would be advantageous in this process, allowing for systematic modifications to explore the structure-activity relationship (SAR).

Formulation and Delivery System Considerations for Research Applications

For in vitro and in vivo research applications, the formulation and delivery of a compound are critical for obtaining reliable and reproducible results. As a hydrophobic carboxylic acid, this compound is expected to have low aqueous solubility.

Table 3: Potential Formulation Strategies for this compound

Formulation StrategyDescription
Solubilization in Organic Solvents For in vitro assays, the compound can be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted into the aqueous assay buffer.
Use of Co-solvents A mixture of water and a co-solvent (e.g., ethanol, polyethylene glycol) can be used to increase the solubility of the compound.
pH Adjustment As a carboxylic acid, its solubility in aqueous media can be increased by raising the pH to deprotonate the acid, forming a more soluble carboxylate salt.
Lipid-Based Formulations For in vivo studies, the compound could be formulated in lipid-based delivery systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) to enhance its oral bioavailability. nih.gov
Prodrug Approach The carboxylic acid could be esterified to create a more lipophilic prodrug that can cross cell membranes more effectively and is then hydrolyzed by intracellular esterases to release the active compound.

The choice of formulation will depend on the specific research application. For cell-based assays, it is crucial to ensure that the concentration of the organic solvent used for solubilization does not cause cellular toxicity. For animal studies, the formulation must be biocompatible and capable of delivering the compound to the target site of action.

Environmental Dynamics and Bioremediation Potential

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as hydrolysis and photolysis. These pathways can be significant for phenoxypropanoic acids, contributing to their breakdown in the environment.

Photolysis (Photodegradation): This process involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Photodegradation can be a major dissipation pathway for chemicals present in the upper layers of sunlit surface waters or on soil surfaces. For aromatic compounds like 2-(3-tert-butylphenoxy)propanoic acid, direct photolysis can occur through the absorption of light by the aromatic ring, leading to excited states that can undergo bond cleavage. Indirect photolysis can also occur, where other substances in the environment (photosensitizers like humic acids) absorb light and produce reactive species (e.g., hydroxyl radicals) that then attack the compound. Studies on related phenolic compounds, such as 4-tert-butylphenol, demonstrate that photocatalytic degradation under solar irradiation is an effective removal process. mdpi.comresearchgate.net The degradation of phenoxy acids in shallow, sunlit waters is often driven by photodegradation.

The primary abiotic degradation pathways for compounds in this class are summarized below.

Degradation PathwayDescriptionKey Influencing FactorsRelevance to this compound
HydrolysisCleavage of the ether bond by reaction with water.pH, TemperatureExpected to be slow under neutral/acidic conditions, potentially faster at high pH.
PhotolysisBreakdown initiated by absorption of solar radiation.Light intensity (UV), presence of photosensitizers (e.g., humic acids), water depth.Likely a significant pathway in surface waters and on soil surfaces.

Biotic Degradation and Microbial Transformation Processes

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary mechanism for the dissipation of phenoxyalkanoic acid herbicides from soil and water. nih.gov The rate and extent of this degradation depend on the chemical structure of the compound and a variety of environmental factors that affect microbial activity.

Numerous microbial species have been identified that can degrade phenoxy acids. Bacteria, in particular, play a significant role. For instance, strains of Pseudomonas, Sphingomonas, and Stenotrophomonas maltophilia have been shown to degrade various phenoxyalkanoic acids, often using them as a sole source of carbon and energy. nih.govresearchgate.net Fungal species, including those from the genus Aspergillus, are also capable of transforming these compounds. nih.govmdpi.com

The typical microbial degradation pathway for phenoxyalkanoic acids involves several key steps:

Side Chain Cleavage: The initial attack often involves the cleavage of the ether bond that links the propanoic acid side chain to the aromatic ring.

Ring Hydroxylation: The resulting substituted phenol (B47542) is then hydroxylated.

Ring Cleavage: The aromatic ring is subsequently cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids.

Mineralization: These intermediates are further metabolized through central metabolic pathways (like the Krebs cycle) to ultimately yield carbon dioxide, water, and mineral salts.

The efficiency of biodegradation is influenced by several factors:

Microbial Population: The presence of adapted microbial consortia is crucial. A "lag phase" is often observed, during which the microbial population adapts to the presence of the new substrate before rapid degradation begins.

Environmental Conditions: Soil moisture, temperature, pH, and oxygen availability significantly impact microbial activity. Optimal degradation generally occurs under warm, moist, and well-aerated conditions with a near-neutral pH.

Co-metabolism: In some cases, degradation occurs via co-metabolism, where the microorganism breaks down the compound fortuitously while utilizing another substrate for growth. mdpi.com

While specific studies on this compound are limited, research on structurally similar compounds like mecoprop (B166265) and ibuprofen (B1674241) (a phenylpropanoic acid derivative) provides insight into its likely bioremediation potential. researchgate.netmdpi.com

Microorganism TypeExample GeneraDegradation Mechanism
BacteriaPseudomonas, Sphingomonas, StenotrophomonasMetabolism (use as carbon source) or co-metabolism.
FungiAspergillus, TrichodermaMetabolism and co-metabolism, often involving extracellular enzymes. nih.govpsu.edu

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.net These models integrate a compound's physicochemical properties with environmental parameters to estimate its partitioning between air, water, soil, and sediment.

The behavior of this compound in these models is predicted based on properties such as:

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a chemical to partition into organic matter (e.g., lipids, soil organic carbon) versus water. A higher log Kow suggests greater potential for bioaccumulation and sorption to soil/sediment.

Organic Carbon-Water Partition Coefficient (Koc): Describes the chemical's tendency to adsorb to the organic fraction of soil and sediment. A high Koc value indicates lower mobility in soil and less likelihood of leaching into groundwater.

Vapor Pressure: Influences the rate of volatilization from soil and water surfaces into the atmosphere.

Water Solubility: Affects the compound's mobility in aquatic systems and soil pore water.

While experimental data for this compound are scarce, properties can be estimated using computational models or inferred from structurally similar compounds. For example, related compounds like 2-(4-tert-butylphenoxy)propanoic acid and 2-[3-(tert-butyl)phenyl]propanoic acid have estimated log Kow values in the range of 3.4-3.6, suggesting a moderate potential to adsorb to organic matter. nih.govnih.gov

Physicochemical PropertyEnvironmental SignificancePredicted Behavior for this compound
Log Kow (Octanol-Water Partition Coefficient)Indicates potential for bioaccumulation and sorption to organic matter.Moderate (est. 3.4-3.6), suggesting some sorption to soil/sediment and potential for bioaccumulation. nih.govnih.gov
Koc (Soil Organic Carbon-Water Partition Coefficient)Predicts mobility in soil; higher values mean less mobility.Expected to be moderate to high, limiting leaching potential.
Water SolubilityAffects mobility in aquatic systems and potential for runoff.Expected to be low to moderate.
Vapor PressureDetermines tendency to enter the atmosphere.Expected to be low, suggesting volatilization is not a major fate process.
Degradation Half-LifeDetermines persistence in each environmental compartment (air, water, soil).Highly variable; biotic degradation is likely the most significant factor, reducing persistence in microbially active soils.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

A thorough review of scientific databases and literature reveals a scarcity of dedicated research on 2-(3-tert-butylphenoxy)propanoic acid. Its existence is confirmed through its listing as a research biochemical. Basic chemical identifiers have been established for this compound.

Table 1: Chemical Identification of this compound

Identifier Value
Molecular Formula C13H18O3

| Molecular Weight | 222.28 g/mol |

Identification of Remaining Scientific Challenges

The primary scientific challenge concerning this compound is the fundamental lack of published research. This absence of data presents a significant hurdle to understanding its chemical, physical, and biological characteristics. Key challenges that remain to be addressed include:

Lack of Synthesis Data: There are no detailed, peer-reviewed synthetic routes specifically published for this compound. While general methods for the synthesis of phenoxypropanoic acids exist, optimization and characterization for this specific isomer are not documented.

Undefined Physicochemical Properties: Essential physicochemical properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) have not been reported in the scientific literature. This information is critical for any further research and application.

Unknown Biological Activity: The biological profile of this compound remains unexplored. There is no available data on its potential pharmacological or toxicological effects.

Absence of Mechanistic Studies: Without foundational data on its activity, there have been no investigations into its potential mechanisms of action at a molecular level.

Prospective Research Directions in Synthetic Chemistry and Biological Activity

The current void in the literature presents a clear opportunity for foundational research into this compound. Future research should be directed towards two main areas: synthetic chemistry and the exploration of its biological activity.

In Synthetic Chemistry, future work could focus on:

Development of Efficient Synthetic Pathways: Designing and optimizing a reliable and high-yielding synthesis for this compound is a crucial first step. This could involve adapting existing methods for phenoxypropanoic acid synthesis, such as the Williamson ether synthesis, followed by thorough purification and characterization.

Stereoselective Synthesis: Investigating methods for the stereoselective synthesis of the (R) and (S) enantiomers of this compound would be of significant interest, as biological activity is often enantiomer-dependent in this class of compounds.

Derivative Synthesis: Once a reliable synthesis of the parent compound is established, the creation of a library of derivatives through modification of the carboxylic acid or aromatic ring could open up avenues for structure-activity relationship (SAR) studies.

In the realm of Biological Activity, prospective research directions include:

Broad-Based Biological Screening: Initial in vitro screening against a wide range of biological targets, including enzymes, receptors, and various cell lines (e.g., cancer cells, bacterial and fungal strains), could help to identify any potential "hits" for further investigation.

Herbicidal and Plant Growth Regulatory Activity: Given that many phenoxypropanoic acids exhibit herbicidal properties, testing this isomer for its effects on various plant species would be a logical starting point.

Pharmacological Evaluation: Based on the activities of related compounds, investigations into its potential as an anti-inflammatory, antimicrobial, or anticancer agent could be warranted.

Integration of Novel Technologies in Future Investigations

Advancements in technology can significantly accelerate the exploration of understudied compounds like this compound. The integration of novel technologies will be essential for overcoming the current information deficit.

High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen the compound against large libraries of biological targets, providing a fast and efficient way to identify potential biological activities.

Computational Chemistry and Molecular Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the potential binding of this compound to various protein targets. This can help to prioritize experimental studies and provide insights into potential mechanisms of action.

Advanced Analytical Techniques: Modern analytical techniques, including 2D NMR spectroscopy and high-resolution mass spectrometry, will be indispensable for the unambiguous characterization of the synthesized compound and any of its future derivatives.

"Omics" Technologies: Should any significant biological activity be identified, transcriptomics, proteomics, and metabolomics could be utilized to gain a comprehensive understanding of the compound's effects on cellular pathways and networks.

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Tert-butylphenoxy)propanoic acid, and how can reaction yields be optimized?

Synthesis typically involves nucleophilic substitution between 3-tert-butylphenol and a propanoic acid derivative (e.g., methyl acrylate or bromopropanoic acid). Reaction optimization may include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Yield monitoring : Track intermediates via TLC or HPLC to identify bottlenecks .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR for structural confirmation (e.g., tert-butyl group at δ ~1.3 ppm, phenoxy protons at δ ~6.5–7.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Engineering controls : Use fume hoods to minimize inhalation exposure.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Employ emergency showers/eye wash stations for accidental exposure.
  • Waste disposal : Neutralize acidic waste before disposal in designated containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay variability : Standardize enzyme inhibition protocols (e.g., fixed pH, temperature, and substrate concentrations).
  • Solvent effects : Use DMSO or ethanol at <1% (v/v) to avoid interference.
  • Data normalization : Express activity relative to positive controls (e.g., ibuprofen for COX inhibition studies) .
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What computational strategies are suitable for modeling the interactions of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., cyclooxygenase).
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., tert-butyl group) with bioactivity using descriptors like logP and polar surface area .

Q. How does the steric bulk of the tert-butyl group influence the physicochemical properties of this compound?

  • Solubility : Reduced aqueous solubility compared to non-substituted analogs (logP ~3.5 vs. ~2.0).
  • Acidity : pKa ~4.2–4.5 due to electron-withdrawing phenoxy group (cf. propanoic acid pKa = 4.8) .
  • Thermal stability : Decomposition above 200°C, confirmed by TGA-DSC .

Methodological Considerations

Q. What strategies are recommended for analyzing degradation products of this compound under accelerated stability conditions?

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H2_2O2_2).
  • LC-MS/MS : Identify degradation products (e.g., tert-butylphenol via cleavage of the ether bond).
  • Kinetic modeling : Apply Arrhenius equation to predict shelf life .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

  • Negative controls : Use inactive analogs (e.g., 3-phenylpropanoic acid) to confirm target specificity.
  • IC50_{50} determination : Perform dose-response curves with triplicate measurements.
  • Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to visualize binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.